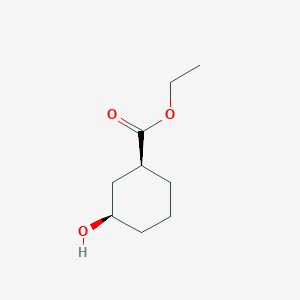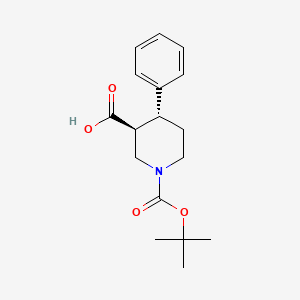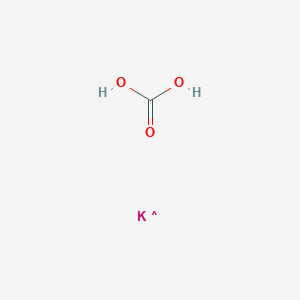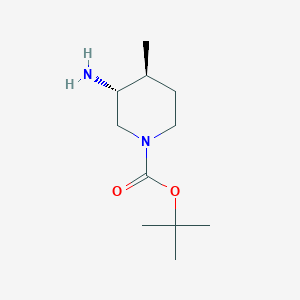
1-Boc-1H-pyrrole-3-methanol
Overview
Description
1-Boc-1H-pyrrole-3-methanol (CAS# 175689-35-7) is a useful research chemical . It has a molecular weight of 197.23 and a molecular formula of C10H15NO3 . The IUPAC name for this compound is tert-butyl 3-(hydroxymethyl)pyrrole-1-carboxylate .
Synthesis Analysis
The synthesis of pyrroles has gained much attention due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . There are a variety of methods for the preparation of aryl-substituted pyrroles with this pendant ester group . The pyrrole core is generally formed from functionalized precursors with complex structures employing various catalysts and ligands .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES notation: CC©©OC(=O)N1C=CC(=C1)CO . This compound has a complexity of 210 and a topological polar surface area of 51.5 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 197.23 and a molecular formula of C10H15NO3 . It has a LogP value of 1.76360, indicating its lipophilicity . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 1 .
Safety and Hazards
The safety data sheet for pyrrole indicates that it is a flammable liquid and vapor, toxic if swallowed, causes serious eye damage, and is harmful if inhaled . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Boc-1H-pyrrole-3-methanol are not fully understood yet. It is known that pyrrole derivatives, such as this compound, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrrole derivative and the biomolecules it interacts with.
Cellular Effects
The cellular effects of this compound are currently not well documented. It is known that pyrrole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Pyrrole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h4-6,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPNFRZAOUNPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[5.5]undecane-3,9-dicarboxylic acid](/img/structure/B3392970.png)
![Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3392971.png)
![[(1R)-2,2-difluorocyclopropyl]methanol](/img/structure/B3392977.png)


![5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3392991.png)
![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3392998.png)


![Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B3393020.png)

![(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol](/img/structure/B3393058.png)


